A939572 - 1032229-33-6

A939572

Catalog Number: EVT-257915
CAS Number: 1032229-33-6
Molecular Formula: C20H22ClN3O3
Molecular Weight: 387.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide (A939572) is a potent and selective small molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1). [, , , , , , , , , , , , , , , , , ] SCD1 is an enzyme located in the endoplasmic reticulum that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), specifically oleic acid (18:1n-9) and palmitoleic acid (16:1n-7), from their saturated fatty acid precursors, stearic acid (18:0) and palmitic acid (16:0), respectively. [, , , , , , , , , , ] A939572 has been widely used in scientific research to investigate the role of SCD1 in various biological processes, including lipid metabolism, cell proliferation, apoptosis, inflammation, and tumorigenesis. [, , , , , , , , , , , , , , , , , ]

Oleic Acid (18:1n9)

Relevance: Oleic acid is highly relevant to A939572 because it is the direct product of the enzyme that A939572 inhibits. Several studies demonstrate that supplementing oleic acid can counteract the effects of A939572 treatment in various cell types. For instance, in pancreatic tumor organoids, the addition of oleic acid mitigated the unfolded protein response (UPR) triggered by A939572 and rescued the growth inhibition caused by this SCD1 inhibitor . Similarly, in RAW264.7 macrophages, oleic acid prevented the enhancement of inflammatory gene induction observed upon lipopolysaccharide (LPS) treatment in the presence of A939572 .

Palmitoleic Acid (16:1n7)

Relevance: As a product of SCD1, palmitoleic acid, similar to oleic acid, can counteract certain effects of A939572. It has been shown to prevent the enhanced inflammatory response induced by A939572 in LPS-treated RAW264.7 macrophages . This finding further highlights the role of SCD1 and its products in modulating inflammatory responses, a pathway relevant to the mechanism of action of A939572.

Stearic Acid (18:0)

Relevance: As the direct precursor to oleic acid in the reaction catalyzed by SCD1, stearic acid's relevance lies in its contrasting effects to oleic acid in the context of A939572 treatment. Notably, stearic acid could not rescue the degeneration of pancreatic tumor organoids induced by A939572, unlike oleic acid . This observation underscores the significance of the desaturation step performed by SCD1, which A939572 inhibits, in influencing cellular responses.

Cis-Vaccenic Acid (cVA)

Relevance: Although both cVA and oleate are produced via SCD1, studies on prostate cancer cells show that cVA uniquely rescues cell viability under SCD1 inhibition by A939572 . This distinction suggests that cVA may act on specific pathways or interact with distinct molecular targets that are essential for the survival of prostate cancer cells, highlighting a potential avenue for targeted therapies. This finding emphasizes the complexity of SCD1's role in cancer cell biology, as different MUFAs generated by this enzyme may have distinct functions.

Additional Related Compounds

    Erastin: This compound induces ferroptosis, a form of cell death. Studies indicate that A939572 synergizes with erastin to enhance ferroptotic death in pancreatic cancer cells, suggesting a potential combinatorial therapeutic approach .

    Amodiaquine (AQ): An antimalarial drug that was found to upregulate SCD1 expression. Combining AQ with A939572 demonstrated a synergistic anti-cancer effect .

    Grape Seed Extract (GSE): Identified as a potential SCD1 inhibitor with similar effects to A939572 in reducing non-small cell lung cancer metastasis .

    Sorafenib: A multikinase inhibitor used in the treatment of hepatocellular carcinoma (HCC). Studies suggest that inhibiting SCD1 with A939572 enhances the sensitivity of HCC cells to sorafenib, indicating a potential for combination therapy .

Source and Classification

A939572 was developed as part of a broader effort to identify effective inhibitors of stearoyl-CoA desaturase 1. It is classified as a pharmacological agent with specific activity against lipid metabolism pathways. The compound has been sourced from chemical suppliers such as APExBIO and is primarily utilized in research settings to explore its effects on cancer cell proliferation and survival mechanisms .

Synthesis Analysis

Methods and Technical Details

The synthesis of A939572 involves several chemical reactions that typically require a series of organic synthesis techniques. While specific synthetic routes for A939572 are not extensively detailed in public literature, the general approach for synthesizing similar compounds often includes:

  • Starting Materials: Utilization of commercially available fatty acid derivatives.
  • Reagents: Use of coupling agents and protecting groups to facilitate the formation of desired functional groups.
  • Purification: Techniques such as column chromatography or recrystallization to isolate the final product.

The exact synthetic pathway may vary, but it generally follows established protocols for synthesizing small molecule inhibitors targeting enzyme activity.

Molecular Structure Analysis

Structure and Data

The molecular structure of A939572 can be represented by its chemical formula, which reflects its composition and arrangement. While specific structural data might not be provided in the searched literature, it is essential to note that A939572 features functional groups that facilitate its interaction with stearoyl-CoA desaturase 1.

The compound is characterized by:

  • Molecular Weight: Approximately 407.56 g/mol.
  • Structural Formula: Typically includes a core aromatic system linked to aliphatic chains that mimic fatty acids.

Data Representation

The three-dimensional conformation can be analyzed using computational chemistry software, allowing researchers to visualize binding sites and interactions with the target enzyme.

Chemical Reactions Analysis

Reactions and Technical Details

A939572 primarily acts through competitive inhibition of stearoyl-CoA desaturase 1, leading to significant biochemical changes within the cell. Key reactions include:

  • Inhibition Mechanism: A939572 binds to the active site of stearoyl-CoA desaturase 1, preventing the conversion of palmitoyl-CoA and stearoyl-CoA into their respective monounsaturated fatty acids.
  • Subsequent Effects: This inhibition results in altered lipid profiles within cells, increasing saturated fatty acid levels and triggering endoplasmic reticulum stress responses.

Research has demonstrated that treatment with A939572 induces apoptosis in various cancer cell lines by promoting mitochondrial dysfunction and reactive oxygen species accumulation .

Mechanism of Action

Process and Data

The mechanism by which A939572 exerts its effects involves several cellular processes:

  1. Endoplasmic Reticulum Stress Induction: Inhibition of stearoyl-CoA desaturase 1 leads to an accumulation of saturated fatty acids, which triggers endoplasmic reticulum stress.
  2. Activation of Apoptotic Pathways: The stress response activates signaling pathways involving proteins such as ATF6 and CHOP, leading to increased expression of pro-apoptotic factors.
  3. Cell Death: Ultimately, these processes culminate in programmed cell death (apoptosis), which has been observed in studies involving ccRCC cells treated with A939572 .

Data from various studies indicate that the induction of endoplasmic reticulum stress markers correlates with reduced cell viability in cancer models treated with A939572.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts specifically with stearoyl-CoA desaturase 1 without affecting other metabolic pathways significantly.

Relevant analyses such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS) are often employed to characterize these properties during research applications.

Applications

Scientific Uses

A939572 is primarily used in preclinical studies investigating its efficacy as a therapeutic agent against various cancers, including:

  • Clear Cell Renal Cell Carcinoma: Demonstrated potential in reducing tumor growth when combined with other inhibitors like temsirolimus .
  • Colorectal Cancer: Shown to induce apoptosis through mechanisms involving mitochondrial dysfunction .
  • Other Cancers: Research suggests applicability in prostate, breast, lung, endometrial, and colon cancers due to its role in altering lipid metabolism .
Introduction to A939572: Discovery and Therapeutic Rationale

Historical Context of SCD1 as a Metabolic Target in Oncology

Stearoyl-CoA desaturase 1 (SCD1), a key endoplasmic reticulum-associated enzyme, catalyzes the Δ9-desaturation of saturated fatty acids (SFAs) like stearate (C18:0) and palmitate (C16:0) into monounsaturated fatty acids (MUFAs) such as oleate (C18:1n9) and palmitoleate (C16:1n7). This biochemical step is critical for synthesizing phospholipids, triglycerides, and cholesteryl esters—essential components of membrane fluidity, signaling molecules, and energy storage. Oncogenic transformation induces dysregulated lipid metabolism, with SCD1 overexpression identified across diverse malignancies including clear cell renal cell carcinoma (ccRCC), anaplastic thyroid carcinoma (ATC), acute myeloid leukemia (AML), and breast cancer [2] [4] [9]. Tumor cells exhibit a metabolic dependency on SCD1 due to:

  • MUFA Dependency: Cancer cells require elevated MUFA levels for rapid membrane biogenesis during proliferation. SCD1 activity maintains the SFA:MUFA ratio, preventing lipotoxicity from SFAs and endoplasmic reticulum (ER) stress [4] [5].
  • Therapeutic Resistance: High SCD1 expression correlates with advanced disease stages, metastasis, and resistance to chemotherapy and tyrosine kinase inhibitors (TKIs). In AML, SCD1 signatures are enriched at relapse and minimal residual disease (MRD) states [9] [10].
  • Transcriptional Upregulation: Oncogenic pathways (PI3K/Akt/mTOR, SREBP1) drive SCD1 transcription. In thyroid cancers, SCD1 overexpression occurs early in tumorigenesis and escalates with dedifferentiation [5].

Table 1: SCD1 Overexpression in Human Cancers and Clinical Correlations

Cancer TypeSCD1 Elevation vs. NormalPrognostic AssociationFunctional Role
ccRCC>5-foldShorter overall survivalSupports proliferation, ER stress evasion
Anaplastic Thyroid>8-foldTumor dedifferentiation markerRequired for viability, apoptosis blockade
AML2–4-foldPoor risk genetics (TP53, U2AF1)Chemotherapy resistance, LSC maintenance
Breast Cancer3–6-foldAggressive subtypes (TNBC)Promotes metastasis, stemness

Rationale for Developing A939572: Structural and Functional Basis for SCD1 Inhibition

A939572 emerged from targeted drug discovery efforts to address the unmet need for potent, orally bioavailable SCD1 inhibitors. Its development was guided by:

  • Structural Optimization: A939572 features a piperidine-aryl urea scaffold (chemical name: 4-(2-chlorophenoxy)-N-(3-(methylcarbamoyl)phenyl)piperidine-1-carboxamide; CAS: 1032229-33-6). This structure enhances binding affinity to SCD1’s catalytic site by mimicking the transition state of the fatty acyl-CoA substrate. Critical modifications improved lipophilicity and metabolic stability compared to earlier compounds [1] [6] [8].
  • Potency and Selectivity: A939572 inhibits human SCD1 (hSCD1) with an IC₅₀ of 37 nM and murine SCD1 (mSCD1) at <4 nM. It exhibits >100-fold selectivity over related desaturases (e.g., FADS1/2) and minimal off-target kinase activity [1] [8].
  • Mechanism of Action: By blocking MUFA synthesis, A939572 causes:
  • Lipotoxic Stress: Accumulation of cytotoxic SFAs (e.g., stearate) triggers mitochondrial apoptosis.
  • ER Stress and UPR Activation: Depletion of oleate disrupts ER membrane integrity, inducing unfolded protein response (UPR) markers like HSPA5, ATF4, and CHOP [2] [5].
  • Cell Cycle Arrest: Downregulation of cyclins (D1, E1) and CDKs (4,6) in ccRCC models [1].

Table 2: Biochemical and Cellular Profiling of A939572

ParameterValue/EffectExperimental Model
IC₅₀ (hSCD1)37 nMRecombinant enzyme assay
Oral Bioavailability>50%ob/ob mouse model
Metabolic Effect↓ Desaturation index (18:1n9/18:0)Plasma lipidomics (murine)
Antiproliferative IC₅₀6–65 nM (ccRCC cell lines)A498, Caki1, Caki2, ACHN cells
Key Pathway Alterations↑ E-cadherin, ↓ N-cadherin, ↓ PCNAccRCC xenografts

A939572 in the Landscape of Lipid Metabolism-Targeted Anticancer Agents

A939572 represents a mechanistically distinct approach within lipid metabolism-targeted oncology therapeutics, contrasting with inhibitors of FASN (e.g., TVB-2640), ACC (e.g., ND-646), or CPT1A (e.g., etomoxir):

  • Target Specificity: Unlike FASN/ACC inhibitors that block de novo fatty acid synthesis, A939572 disrupts fatty acid desaturation—a downstream node integrating both de novo-synthesized and exogenous fatty acids. This broadens its applicability to cancers reliant on extracellular lipid scavenging [3] [7] [10].
  • Synergistic Potential: A939572 synergizes with standard therapies:
  • mTOR Inhibitors: In ccRCC xenografts, combining A939572 (30 mg/kg p.o.) with temsirolimus reduced tumor volume by >60% vs. monotherapy (20–30%) via amplified ER stress [1] [2].
  • Chemotherapy: In AML, SCD1 inhibition enhances DNA damage from cytarabine/anthracyclines by impairing DNA repair machinery localization [9].
  • Proteasome Inhibitors: SCD1 blockade synergizes with bortezomib in ATC by overwhelming UPR capacity [5].
  • Differentiation from Preclinical SCD1 Inhibitors: Compared to tool compounds (e.g., MF-438, CAY10566), A939572 offers superior in vivo stability and tumor penetration. Clinical-stage analogs (e.g., SSI-4) validate SCD1 inhibition but lack A939572’s extensive in vivo efficacy dataset in solid tumors [4] [9].

Table 3: Positioning A939572 Among Lipid Metabolism-Targeted Anticancer Agents

Target/AgentMechanismCancer ApplicationsLimitations vs. A939572
SCD1/A939572∆9-Desaturation inhibitionccRCC, ATC, AML, NSCLCN/A (benchmark)
FASN/TVB-2640De novo lipogenesis blockadeBreast, colorectalHypertriglyceridemia risk
ACC/ND-646Malonyl-CoA depletionNSCLC, HCCCompensatory fatty acid uptake
CPT1A/EtomoxirFatty acid oxidation inhibitionLymphoma, leukemiaCardiac toxicity, poor tolerability

Properties

CAS Number

1032229-33-6

Product Name

A939572

IUPAC Name

4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide

Molecular Formula

C20H22ClN3O3

Molecular Weight

387.9 g/mol

InChI

InChI=1S/C20H22ClN3O3/c1-22-19(25)14-5-4-6-15(13-14)23-20(26)24-11-9-16(10-12-24)27-18-8-3-2-7-17(18)21/h2-8,13,16H,9-12H2,1H3,(H,22,25)(H,23,26)

InChI Key

DPYTYQFYDLYWHZ-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl

Solubility

Soluble in DMSO

Synonyms

A939572; A-939572; A 939572.

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.